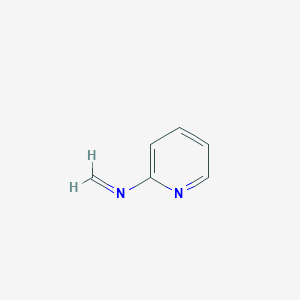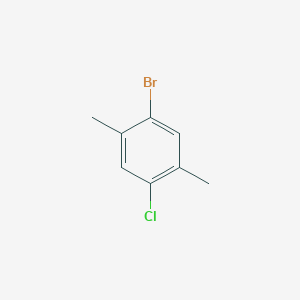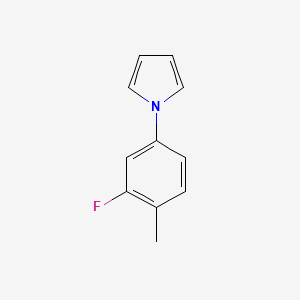
1-(3-Fluoro-4-methylphenyl)-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(3-fluoro-4-methylphenyl)methanamine” has a CAS Number of 261951-67-1 and a molecular weight of 139.17 . It is a liquid at room temperature .
Synthesis Analysis
In the synthesis of 1,2,4-triazole-containing scaffolds, 3-amino-1,2,4-triazoles react with cinnamaldehyde to produce 5-[N-(3-phenylpropenylideneamino)]-1H-1,2,4-triazoles .
Molecular Structure Analysis
The InChI code for “(3-fluoro-4-methylphenyl)methanamine” is 1S/C8H10FN/c1-6-2-3-7 (5-10)4-8 (6)9/h2-4H,5,10H2,1H3 .
Chemical Reactions Analysis
1,2,4-Triazoles operate as main pharmacophores through hydrogen-bonding and dipole interactions with the biological receptors .
Physical And Chemical Properties Analysis
Another related compound, “3-Fluoro-4-methylphenylboronic acid”, is a solid with a melting point of 241 - 244 °C .
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole is utilized in the synthesis of substituted pyrroles. Microwave-assisted zinc chloride-catalyzed synthesis can produce various substituted pyrroles, confirming the structural versatility and reactivity of such compounds (Wyrębek et al., 2009).
Biological and Medicinal Applications
- In medicinal chemistry, derivatives of 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole show potential as antimycobacterial agents, with compounds like 1-(4-fluorophenyl)-2-methyl-3-(thiomorpholin-4-yl)methyl-5-(4-methylphenyl)-1H-pyrrole demonstrating high activity against Mycobacterium tuberculosis (Biava et al., 2006).
Material Science and Corrosion Inhibition
- Pyrrole derivatives, including those related to 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole, are effective in corrosion inhibition, particularly in protecting carbon steel in acidic environments. Their efficiency is attributed to their adsorption and interaction with metal surfaces, as demonstrated in studies involving similar pyrrole derivatives (Zarrouk et al., 2015).
Electrochemical and Electrochromic Properties
- Pyrrole derivatives, including structurally similar compounds to 1-(3-Fluoro-4-methylphenyl)-1H-pyrrole, have been studied for their electrochromic properties. These compounds exhibit significant changes in color and transmittance under various electrical conditions, making them suitable for applications in electrochromic devices (Arslan et al., 2007).
Safety And Hazards
Propiedades
IUPAC Name |
1-(3-fluoro-4-methylphenyl)pyrrole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN/c1-9-4-5-10(8-11(9)12)13-6-2-3-7-13/h2-8H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVLAREZOYMESCN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201274917 |
Source


|
| Record name | 1H-Pyrrole, 1-(3-fluoro-4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201274917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-4-methylphenyl)-1H-pyrrole | |
CAS RN |
142044-86-8 |
Source


|
| Record name | 1H-Pyrrole, 1-(3-fluoro-4-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142044-86-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrole, 1-(3-fluoro-4-methylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201274917 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

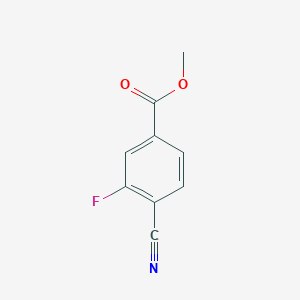

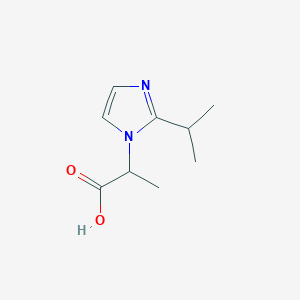


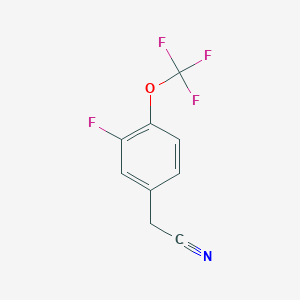
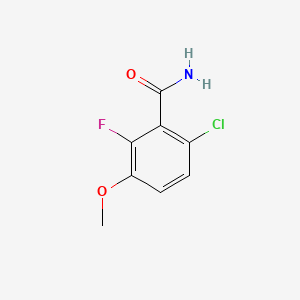
![2-[2-Fluoro-4-(trifluoromethyl)phenyl]ethanol](/img/structure/B1319295.png)
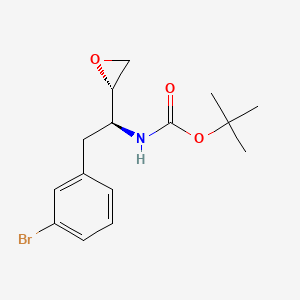
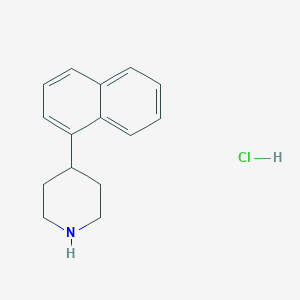
![7-Cyclopropylimidazo[1,2-a]pyrimidine](/img/structure/B1319302.png)

